molecular formula C7H14ClNO B2482715 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride CAS No. 2470441-01-9

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride

Cat. No.: B2482715
CAS No.: 2470441-01-9
M. Wt: 163.65
InChI Key: PZNSFAYKSPUJFP-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride is a bicyclic amine derivative featuring a seven-membered ring system with an oxygen atom (oxa) at the 2-position and a methanamine substituent at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is structurally distinct due to its bicyclo[2.2.1]heptane framework, which imposes rigidity and influences its conformational preferences, making it valuable in drug design as a bioisostere or scaffold for bioactive molecules .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSFAYKSPUJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxabicyclo[2.2.1]heptane framework.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanistic Notes
Hydrogen peroxideAqueous, pH 7–9, 25–50°CN-Oxide derivativesLone-pair electrons on nitrogen facilitate nucleophilic attack on electrophilic oxygen.
Potassium permanganateAcidic or neutral mediaNitroso or nitro derivativesStrong oxidizers may over-oxidize the amine; selectivity depends on stoichiometry.

Alkylation Reactions

The amine acts as a nucleophile in alkylation processes:

Reagent Conditions Product Key Considerations
Alkyl halides (e.g., CH₃I)Polar aprotic solvent (e.g., DMF), base (e.g., NaOH)Secondary or tertiary aminesSteric hindrance from the bicyclic structure may limit reaction efficiency.
EpoxidesAcidic or basic catalysisβ-Amino alcoholsRegioselectivity influenced by ring strain in the bicyclo system.

Acylation Reactions

Acylation modifies the amine to form amides:

Reagent Conditions Product Catalysts/Notes
Acetic anhydrideReflux in dichloromethaneAcetylated derivativeReaction proceeds via nucleophilic acyl substitution; exothermic.
Benzoyl chlorideBase (e.g., pyridine)Benzamide analogueBase neutralizes HCl byproduct, enhancing reaction efficiency.

Acid-Base Reactions

The compound forms salts or participates in proton-transfer reactions:

Reagent Conditions Product Applications
HCl (aq)Room temperatureHydrochloride salt (enhanced stability)Improves solubility for pharmaceutical formulations .
NaOHAqueous, pH >12Free amineUsed to regenerate the base form for further synthetic steps.

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from similar bicyclic amines due to substituent positioning:

Compound Key Structural Variation Reactivity Difference
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine Methyl substituent at position 4Enhanced steric hindrance reduces alkylation rates compared to the 4-ylmethanamine variant.
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochlorideFluorine substituentElectron-withdrawing effects increase amine acidity, altering acylation kinetics.

Mechanistic Insights

  • Steric effects : The bicyclo[2.2.1]heptane framework imposes spatial constraints, favoring reactions at the less hindered amine site.

  • Electronic effects : The ether oxygen inductively withdraws electron density, slightly deactivating the amine toward electrophiles.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, which may have implications for treating neurological disorders.

Medicinal Chemistry Applications

The unique structural features of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride make it a valuable lead compound in drug development. Its synthesis can serve as a precursor for various derivatives aimed at enhancing therapeutic efficacy.

Potential Therapeutic Uses

  • Neurological Disorders : Research is ongoing to explore its efficacy in treating conditions associated with neurotransmitter dysregulation.
  • Antidepressant Development : Preliminary studies suggest that modifications to the compound could yield new antidepressants with improved pharmacological profiles.
  • Cognitive Enhancers : Its ability to influence acetylcholine pathways positions it as a candidate for cognitive enhancement therapies.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques, including cyclization reactions and the introduction of functional groups.

Synthetic Routes

  • Formation of the bicyclic framework through cyclization.
  • Introduction of the amine group via reductive amination.
  • Conversion to hydrochloride salt for enhanced stability and solubility.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Neurotransmitter Modulation : Investigated the compound's effects on serotonin and dopamine levels, showing promise for mood regulation.
    "The compound demonstrated an ability to modulate neurotransmitter levels significantly, indicating potential use in treating mood disorders."
  • Alzheimer's Disease Research : Explored its role in inhibiting acetylcholinesterase, suggesting therapeutic benefits for cognitive decline associated with Alzheimer's.
    "In vitro assays indicated that modifications of the compound could enhance acetylcholinesterase inhibition, providing a basis for further development."
  • Synthetic Methodologies : Detailed synthetic pathways have been published, emphasizing efficiency and scalability in industrial applications.
    "The synthesis methods outlined allow for high-yield production suitable for pharmaceutical applications."

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride with structurally related bicyclic amines, focusing on molecular properties, stability, bioactivity, and applications:

Compound Name Molecular Weight (g/mol) Ring System Substituents Stability Applications
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride 200.15 (calc. from ) Bicyclo[2.2.1]heptane Methanamine at C4 Stable at room temperature; no decomposition reported under mild conditions Potential scaffold for RORγt agonists, antibacterial agents
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride 181.6 Bicyclo[2.2.1]heptane Fluoromethyl at C1, amine at C4 Stable under long-term storage; no decomposition observed Investigated for metabolic stability; fluorination may enhance bioavailability
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride 207.7 Bicyclo[2.2.2]octane Aminomethyl at C1, methanol at C4 High thermal stability (stable at 100°C); resistant to acid/base hydrolysis Bioisostere for phenyl rings in DGAT1 inhibitors and RORγt agonists
Bicyclo[2.2.1]heptan-2-amine hydrochloride 147.64 Bicyclo[2.2.1]heptane Amine at C2 Stable crystalline solid; may cause skin irritation (H315) Intermediate in synthesis of chiral amines for pharmaceuticals
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 207.67 Bicyclo[2.1.1]hexane Ethyl carboxylate at C1, amine at C4 Stability data limited; ester group may confer hydrolytic sensitivity Building block for peptidomimetics or small-molecule libraries

Key Findings from Comparative Analysis:

Ring Size and Rigidity: Bicyclo[2.2.1]heptane derivatives exhibit moderate ring strain compared to bicyclo[2.2.2]octane analogs, which are more rigid and thermally stable . Smaller systems like bicyclo[2.1.1]hexane (e.g., Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate) may offer distinct conformational profiles for targeting specific enzyme pockets .

Substituent Effects :

  • Fluorination (e.g., 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Methanamine vs. carboxylate substituents alter solubility and hydrogen-bonding capacity, impacting bioavailability .

Stability :

  • 2-Oxabicyclo[2.2.2]octane derivatives demonstrate exceptional resistance to acid/base hydrolysis and thermal degradation, making them ideal for harsh synthetic conditions . In contrast, smaller bicyclo systems may require protective groups during synthesis .

Bioactivity :

  • Bicyclo[2.2.1]heptane derivatives are prominent in RORγt agonist development due to their ability to mimic planar aromatic systems while reducing off-target interactions .
  • Bicyclo[2.2.2]octanes are preferred in myeloperoxidase inhibitors, leveraging their rigidity for precise enzyme binding .

Biological Activity

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride, also known by its CAS number 2470441-01-9, is a bicyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride
  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2470441-01-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It could inhibit specific enzymes, affecting metabolic pathways relevant to various diseases.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of related oxabicyclo compounds against various bacterial strains, revealing significant inhibitory effects.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamineE. coli32 µg/mL
2-Oxabicyclo[2.2.1]heptan-4-ylmethanamineS. aureus16 µg/mL

Neuropharmacological Effects

The neuropharmacological profile of the compound has been explored in animal models, particularly focusing on its effects on anxiety and depression-like behaviors.

Case Study :
A study conducted on mice demonstrated that administration of 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine significantly reduced anxiety-like behavior in the elevated plus maze test, suggesting potential anxiolytic effects.

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety of new compounds. Initial studies indicate that 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical trials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves bicyclic scaffold formation via [2.2.1] bicyclization, followed by functionalization of the methanamine group. Key steps include:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during bicyclic ring formation .

  • Cyclization : Employ Diels-Alder or photochemical reactions to construct the 2-oxabicyclo framework .

  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol to improve stability and solubility .

  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) to achieve >95% purity .

    Optimized Synthesis Parameters
    Reaction Temperature
    Solvent System
    Yield

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure (e.g., characteristic shifts for oxabicyclo protons at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; the oxabicyclo[2.2.1] system shows a boat conformation with a dihedral angle of 110–120° .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 170.12 for C₇H₁₂ClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting ionization of the amine group .

  • Structural Analogues : Compare activity with related compounds (e.g., 2-azabicyclo derivatives) to identify pharmacophore specificity .

  • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to distinguish true efficacy from assay noise .

    Key Variables to Control
    Solubility in Assay Media
    Storage Stability

Q. What computational approaches predict the reactivity of the oxabicyclo framework in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The oxabicyclo oxygen atom acts as a weak hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding; the rigid bicyclic system reduces conformational entropy, enhancing binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability (low), guiding target prioritization .

Q. How can researchers design experiments to analyze enantiomeric purity of the hydrochloride salt?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; retention times differ by 2–3 minutes .
  • Optical Rotation : Compare [α]D²⁵ values against a racemic mixture (e.g., ±0° indicates contamination) .
  • Circular Dichroism (CD) : Detect Cotton effects at 220–240 nm for the oxabicyclo chromophore .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary significantly in literature?

  • Methodological Answer :

  • Salt Form vs. Free Base : The hydrochloride salt (solubility ~50 mg/mL in water) is more soluble than the free base (<5 mg/mL) .
  • pH Effects : Protonation of the amine at pH < 3 enhances aqueous solubility; neutral pH reduces it .
  • Counterion Interference : Some studies may use alternative salts (e.g., sulfate), which have distinct solubility profiles .

Tables for Key Parameters

Analytical Parameters Values Source
Melting Point180–185°C (dec.)
LogP (Hydrochloride)1.2 ± 0.3
pKa (Amine Group)9.8 ± 0.2

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